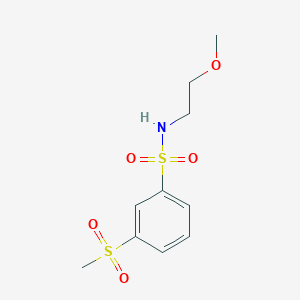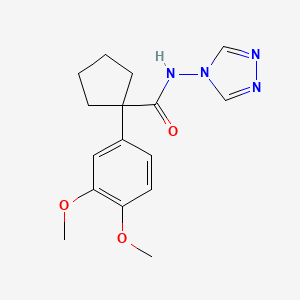![molecular formula C14H14F2N4O2S B5346184 2-{4-[(3,4-difluorophenyl)sulfonyl]-1-piperazinyl}pyrimidine](/img/structure/B5346184.png)
2-{4-[(3,4-difluorophenyl)sulfonyl]-1-piperazinyl}pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{4-[(3,4-difluorophenyl)sulfonyl]-1-piperazinyl}pyrimidine, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor signaling, making it an attractive target for the treatment of B-cell malignancies. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various B-cell malignancies.
Mecanismo De Acción
2-{4-[(3,4-difluorophenyl)sulfonyl]-1-piperazinyl}pyrimidine works by irreversibly binding to BTK and inhibiting its activity. This leads to the inhibition of downstream signaling pathways, including the PI3K/AKT and NF-κB pathways, which are essential for the survival and proliferation of B-cell malignancies.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis (programmed cell death) in B-cell malignancies, as well as inhibit cell proliferation and migration. In addition, this compound has been shown to modulate the immune response, leading to enhanced anti-tumor activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-{4-[(3,4-difluorophenyl)sulfonyl]-1-piperazinyl}pyrimidine is its potency and selectivity for BTK, which makes it a promising therapeutic agent for the treatment of B-cell malignancies. However, one limitation is the potential for off-target effects, which could lead to unwanted side effects.
Direcciones Futuras
There are several future directions for the development of 2-{4-[(3,4-difluorophenyl)sulfonyl]-1-piperazinyl}pyrimidine and other BTK inhibitors. One direction is the evaluation of this compound in combination with other therapies, such as immune checkpoint inhibitors or other targeted agents. Another direction is the identification of biomarkers that can predict response to BTK inhibitors, which could help to personalize treatment for patients. Finally, the development of next-generation BTK inhibitors with improved potency, selectivity, and pharmacokinetic properties is an important area of research.
Métodos De Síntesis
The synthesis of 2-{4-[(3,4-difluorophenyl)sulfonyl]-1-piperazinyl}pyrimidine involves a series of chemical reactions starting from commercially available starting materials. The key step in the synthesis is the reaction of 3,4-difluorobenzene sulfonamide with 1-piperazinecarboxamide, followed by cyclization to form the pyrimidine ring. The final product is obtained after several purification steps.
Aplicaciones Científicas De Investigación
2-{4-[(3,4-difluorophenyl)sulfonyl]-1-piperazinyl}pyrimidine has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, this compound has demonstrated potent anti-tumor activity, both as a single agent and in combination with other therapies.
Propiedades
IUPAC Name |
2-[4-(3,4-difluorophenyl)sulfonylpiperazin-1-yl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F2N4O2S/c15-12-3-2-11(10-13(12)16)23(21,22)20-8-6-19(7-9-20)14-17-4-1-5-18-14/h1-5,10H,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHEKBDNLOYFCIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)S(=O)(=O)C3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F2N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47199106 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-methyl-N-{[4-(4-methylphenyl)-5-pyridin-2-yl-1H-imidazol-2-yl]methyl}piperidine-2-carboxamide](/img/structure/B5346105.png)
![3-(5-chloro-2-methoxyphenyl)-5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5346120.png)

![2-[(4-allyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-1-naphthylacetamide](/img/structure/B5346127.png)

![4-[(ethylsulfonyl)amino]-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide](/img/structure/B5346143.png)
![N-[(1R)-1-(aminocarbonyl)-2-methylpropyl]-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5346150.png)
![N-(2-chlorophenyl)-2-[4-(2,3-dimethylphenyl)-1-piperazinyl]acetamide](/img/structure/B5346163.png)

![2-{2-[5-chloro-2-(propionyloxy)phenyl]vinyl}-8-quinolinyl propionate](/img/structure/B5346172.png)

![N-[1-(2,5-dimethylphenyl)ethyl]cyclopentanecarboxamide](/img/structure/B5346189.png)
![6-{2-[3-(allyloxy)phenyl]vinyl}-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5346193.png)
